Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate
Overview
Description
Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (boc) protected amino group, a chlorine atom, and a methyl ester group attached to a pyridine ring. This compound is commonly used in organic synthesis, particularly in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Chlorination: The pyridine ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The boc protecting group can be removed under acidic conditions to yield the free amino group.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid in dichloromethane (DCM).
Ester Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in water or methanol.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives depending on the nucleophile used.
Deprotection Reactions: 5-amino-2-chloropyridine-4-carboxylate.
Ester Hydrolysis: 5-(boc-amino)-2-chloropyridine-4-carboxylic acid.
Scientific Research Applications
Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The boc-protected amino group can be deprotected to reveal a free amino group, which can form hydrogen bonds or ionic interactions with target molecules. The chlorine atom and methyl ester group can also participate in various chemical interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 5-amino-2-chloropyridine-4-carboxylate: Lacks the boc protecting group, making it more reactive but less stable.
Methyl 5-(boc-amino)-2-bromopyridine-4-carboxylate: Contains a bromine atom instead of chlorine, which can affect its reactivity and selectivity in chemical reactions.
Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate: Contains a fluorine atom, which can influence its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(17)15-8-6-14-9(13)5-7(8)10(16)18-4/h5-6H,1-4H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUMVTMXTSYJOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305371-42-0 | |
Record name | Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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